Boc-alpha-methyl-DL-glutamic acid
Overview
Description
Boc-alpha-methyl-DL-glutamic acid is a useful research compound. Its molecular formula is C11H19NO6 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boc-alpha-methyl-DL-glutamic acid primarily targets proteins and other biomolecules . The compound’s ability to establish covalent bonds with these targets plays a crucial role in its mechanism of action .
Mode of Action
The mode of action of this compound involves the formation of covalent bonds with its targets . The boronic acid group of this compound exhibits the capability to form a covalent bond with the carboxyl group of the glutamic acid amino acid .
Result of Action
The result of this compound’s action is the formation of covalent bonds with proteins and other biomolecules . This bonding can potentially alter the function of these biomolecules, leading to various molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Boc-alpha-methyl-DL-glutamic acid plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and peptidases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, this compound can impact cell signaling pathways by interacting with signaling proteins, thereby altering the downstream effects of these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites. This binding can result in conformational changes in the enzyme, thereby affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, resulting in cell death or impaired cellular function. Threshold effects have also been observed, where the effects of this compound become more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes involved in amino acid metabolism, leading to the production of various metabolites. These interactions can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its accumulation and activity within cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can participate in metabolic processes. The subcellular localization of this compound is crucial for its role in cellular function and biochemical reactions .
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(17)12-11(4,8(15)16)6-5-7(13)14/h5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNNEGCYWCLURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.